Benzetimide

Description

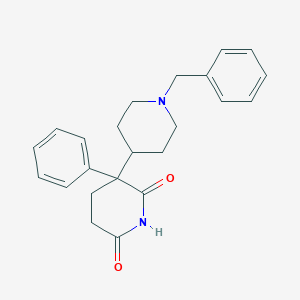

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQIVYSCPWCSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046173 | |

| Record name | Benzetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14051-33-3 | |

| Record name | Benzetimide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZETIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Benzetimide Research

Early Pharmacological Investigations of Antimuscarinic Agents

The therapeutic use of substances with anticholinergic properties dates back centuries, with belladonna alkaloids from plants like Atropa belladonna being used for various medicinal purposes. medlink.com The systematic study of these agents began in the 19th century. In 1867, the antiparkinsonian effects of belladonna were noted, and for nearly a century, anticholinergics remained the primary treatment for Parkinson's disease. nih.govcambridge.org Initially, naturally occurring alkaloids were used, but from the 1940s onwards, research increasingly focused on the development of synthetic anticholinergic agents to improve efficacy and reduce side effects. nih.gov This era of synthetic drug development was driven by a desire to create compounds with more selective actions, particularly targeting the central nervous system to alleviate the motor symptoms of parkinsonism. wikipedia.orgnih.gov The 1950s and 1960s saw a surge in the synthesis and investigation of numerous synthetic anticholinergics, setting the stage for the discovery of more refined molecules. nih.govresearchgate.net

Emergence of Benzetimide (B37474) in Cholinergic System Studies

Amidst this active period of pharmaceutical research, Janssen Pharmaceutica, founded by Dr. Paul Janssen in 1953, established itself as a hub of innovation in drug discovery. bionity.cominnovationsoftheworld.comjnj.comgithub.io The company's research-driven approach led to the development of numerous significant medications. innovationsoftheworld.comgithub.io In 1968, this compound was discovered at Janssen. slideshare.net It was developed as a racemic mixture, a common practice at the time for many centrally acting drugs. slideshare.net this compound emerged as a potent and long-acting antiparkinsonian agent with strong anticholinergic properties. slideshare.net

A pivotal aspect of this compound's contribution to pharmacology was the subsequent resolution of its enantiomers: the highly active dextro-enantiomer, dexetimide (B1670337), and the significantly less active levo-enantiomer, levetimide (B1674941). acs.org This separation provided researchers with a powerful tool to investigate the stereochemical requirements of muscarinic receptors, a crucial step in understanding drug-receptor interactions at a molecular level.

Evolution of Research Paradigms in Receptor Pharmacology

The development and study of this compound and its isomers coincided with and contributed to a significant evolution in the understanding of receptor pharmacology. The concept that drugs interact with specific "receptive substances" or receptors had been proposed in the early 20th century, but the mid-20th century saw a move towards a more quantitative and nuanced understanding.

The availability of stereoisomers like dexetimide and levetimide with vastly different potencies was instrumental in solidifying the concept of stereoselectivity in drug-receptor interactions. acs.org The ability to demonstrate that the biological effect was almost exclusively due to one enantiomer provided strong evidence for a specific, three-dimensional interaction between the drug and its receptor. This principle was fundamental to the progression of receptor theory from a simple occupancy model to more sophisticated models that considered the precise structural fit between a ligand and its binding site. slideshare.net

Furthermore, the use of radiolabeled versions of high-affinity antagonists, including derivatives of dexetimide, revolutionized the direct study of receptors. acs.orgresearchgate.netnih.gov Techniques like radioligand binding assays allowed for the quantification and characterization of receptors in various tissues, moving the field from inferring receptor properties from physiological responses to directly measuring them. The stark difference in binding affinity between dexetimide and levetimide made them ideal tools for these studies, as levetimide could be used to define non-specific binding, thereby allowing for a more accurate quantification of specific receptor binding. nih.gov This advancement was critical in probing the heterogeneity of muscarinic receptors, paving the way for the identification and classification of different receptor subtypes (e.g., M1, M2), each with distinct pharmacological profiles and physiological roles. researchgate.netcnjournals.comjneurosci.org

Detailed Research Findings

The distinct pharmacological profiles of this compound's enantiomers, dexetimide and levetimide, have been extensively documented in a variety of research studies. These investigations have consistently highlighted the stereoselective nature of muscarinic receptor binding.

In studies on guinea-pig atria, the antagonistic potency of dexetimide was found to be more than 6000 times higher than that of levetimide. cambridge.orgacs.org The pA2 value, a measure of antagonist potency, was determined to be 9.82 for dexetimide and 6.0 for levetimide, illustrating a profound difference in their affinity for muscarinic receptors in this tissue. cambridge.orgacs.org

Table 1: Antagonistic Potency of Dexetimide and Levetimide in Guinea-Pig Atria This interactive table provides a comparison of the pA2 values for dexetimide and levetimide.

| Compound | pA2 Value |

|---|---|

| Dexetimide | 9.82 |

| Levetimide | 6.0 |

Similarly, research on rat cochlea homogenates using radioligand binding assays with ³H-1-quinuclidinylbenzilate (³H-1-QNB) demonstrated a significant disparity in the inhibitory constants (Ki) of the two enantiomers. Dexetimide was substantially more effective at displacing ³H-1-QNB from its binding sites, with a Ki value of 4 x 10⁻¹⁰ M, compared to levetimide's Ki of 6.5 x 10⁻⁶ M. news-medical.net These findings not only underscored the stereoselectivity of the muscarinic receptors in the cochlea but also helped in their classification as M2 receptors due to the low affinity for the M1-selective antagonist pirenzepine (B46924). news-medical.net

Table 2: Inhibitory Constants (Ki) of this compound Enantiomers in Rat Cochlea This interactive table displays the Ki values for dexetimide and levetimide in displacing ³H-1-QNB binding.

| Compound | Ki Value (M) |

|---|---|

| Dexetimide | 4 x 10⁻¹⁰ |

| Levetimide | 6.5 x 10⁻⁶ |

The utility of this compound's enantiomers in characterizing muscarinic receptors has extended to invertebrate models as well. In nervous tissue from the marine mollusc Aplysia californica, dexetimide proved to be a more potent inhibitor of L-[³H]QNB binding than levetimide, providing evidence for the presence of classical muscarinic receptors in this species. nih.govwikipedia.org This conservation of stereoselectivity across different evolutionary lineages highlights the fundamental nature of the muscarinic receptor's structure and function. nih.govwikipedia.org

The development of radiolabeled derivatives of dexetimide, such as [¹²³I]4-iododexetimide, further solidified its role as a critical tool in receptor pharmacology. nih.gov These radioligands enabled the non-invasive imaging of muscarinic receptors in the living human brain using single photon emission computed tomography (SPECT). nih.gov The use of [¹²³I]4-iodolevetimide in these studies was crucial for determining the level of non-specific binding, allowing for a more precise quantification of specific receptor density. nih.gov

Molecular Pharmacology and Receptor Interactions of Benzetimide

Mechanism of Action as a Muscarinic Acetylcholine (B1216132) Receptor Antagonist

Benzetimide (B37474) functions as a muscarinic acetylcholine receptor (mAChR) antagonist. smolecule.comcaymanchem.comnih.govwikipedia.org This means it binds to these receptors but does not activate them, thereby blocking the neurotransmitter acetylcholine (ACh) from binding and initiating a cellular response. smolecule.comnih.gov This blockade of ACh's normal activity underlies the anticholinergic properties of this compound. nih.govwikipedia.org Muscarinic receptors are integral to the parasympathetic nervous system, which governs "rest-and-digest" functions. nih.govwikipedia.org By obstructing these receptors, this compound counters these parasympathetic actions. nih.gov

Competitive Receptor Binding Kinetics

The interaction of this compound with muscarinic receptors is characterized by competitive antagonism. smolecule.comnih.gov This mode of action involves this compound and acetylcholine vying for the same binding site on the muscarinic receptor. msdmanuals.comsigmaaldrich.cn The binding is reversible, and a dynamic equilibrium is established among the antagonist (this compound), the agonist (ACh), and the receptor. msdmanuals.com The rate at which a ligand binds to a receptor is determined by the association rate constant, which is dependent on concentration, while the dissociation rate is governed by a time-dependent dissociation rate constant. youtube.com The ratio of these rates defines the affinity of the ligand for the receptor at equilibrium. youtube.com In the case of competitive antagonism, increasing the concentration of the agonist can overcome the blocking effect of the antagonist. msdmanuals.com

Stereoselectivity in Muscarinic Receptor Binding (e.g., Dexetimide (B1670337) vs. Levetimide)

This compound is a chiral molecule, existing as two stereoisomers: dexetimide and levetimide (B1674941). jneurosci.orgjneurosci.orgnih.gov Research has demonstrated a significant stereoselectivity in their binding to muscarinic receptors. jneurosci.orgjneurosci.org Dexetimide, the pharmacologically active enantiomer, exhibits a much higher potency as an inhibitor of radiolabeled ligand binding to muscarinic receptors compared to levetimide. jneurosci.orgjneurosci.org For instance, one study found dexetimide to be over 100 times more potent than levetimide in displacing L-[3H]quinuclidinyl benzilate from muscarinic receptors in Aplysia nervous tissue. jneurosci.org This pronounced difference in binding affinity underscores the specific three-dimensional structural requirements for optimal interaction with the muscarinic receptor. ulb.ac.be The high eudismic ratio (the ratio of the affinities of the eutomer to the distomer) for dexetimide and levetimide confirms that the specific spatial arrangement of the chemical groups around the chiral center is crucial for strong receptor interaction. ulb.ac.be

Specificity and Selectivity Profiling Across Muscarinic Receptor Subtypes

The muscarinic receptor family comprises five distinct subtypes (M1-M5), each with a unique tissue distribution and physiological role. nih.govmdpi.com The selectivity of antagonists for these subtypes is a critical determinant of their pharmacological profile. While this compound itself is generally considered a non-selective muscarinic antagonist, studies have explored the binding of its isomers and related compounds across different subtypes. ulb.ac.bemdpi.com For example, research comparing the binding of dexetimide and levetimide has shown that the stereoselectivity can be dependent on the receptor subtype. ulb.ac.be The affinity of muscarinic antagonists can vary significantly across M1, M2, and M3 receptors, which are distinguishable by their differing affinities for specific antagonist ligands like pirenzepine (B46924) and 4-DAMP. nih.gov The development of subtype-selective muscarinic modulators is an active area of research, aiming to target specific physiological functions with greater precision and fewer side effects. mdpi.com

CXCR3 Receptor Antagonism and Chemokine Signaling Pathways

In addition to its well-established role as a muscarinic antagonist, research has revealed that derivatives of this compound can also act as antagonists for the CXCR3 receptor. smolecule.comresearchgate.net The CXCR3 receptor is a G protein-coupled receptor that, along with its chemokine ligands CXCL9, CXCL10, and CXCL11, plays a significant role in inflammatory responses by directing the migration of immune cells. researchgate.netmdpi.comfrontiersin.org

Binding Affinity and Efficacy at CXCR3 Receptors

Screening of compound libraries identified a this compound derivative that inhibited CXCL11-stimulated signaling in cells expressing human CXCR3. researchgate.net This hit compound was found to inhibit [35S]-GTPγS binding with an IC50 value of 0.78 μM. researchgate.net Interestingly, both the (+) and (-) stereoisomers of this derivative displayed comparable antagonistic effects at the CXCR3 receptor. researchgate.net This is in contrast to the pronounced stereoselectivity observed at muscarinic receptors. researchgate.net The natural ligands for CXCR3 exhibit different binding affinities, with CXCL11 generally showing the highest affinity, followed by CXCL10 and CXCL9. mdpi.comfrontiersin.org

Modulation of Chemokine-Mediated Responses

By acting as antagonists at the CXCR3 receptor, this compound derivatives can block the binding of its natural chemokine ligands. researchgate.net This action inhibits the downstream signaling pathways that lead to chemotaxis, the directed migration of immune cells to sites of inflammation. researchgate.netmdpi.com The interaction between chemokines and their receptors is a complex process that can involve receptor dimerization and crosstalk with other signaling pathways. nih.govfrontiersin.org Allosteric modulators, which bind to a site on the receptor distinct from the agonist binding site, can also influence receptor activity. frontiersin.org The ability of this compound derivatives to antagonize CXCR3 suggests a potential to modulate inflammatory responses mediated by this receptor-ligand axis. smolecule.comresearchgate.net

Interactions with the Cholinergic System in Research Models

This compound is characterized in pharmacological research as a muscarinic acetylcholine receptor (mAChR) antagonist. wikipedia.orgguidetopharmacology.orgciteab.comeasychem.org Its primary mechanism of action involves blocking the effects of acetylcholine at muscarinic receptors, which are widespread throughout the central and peripheral nervous systems. mims.comiiab.me This antagonistic activity has made this compound a valuable tool for studying the characteristics of muscarinic cholinergic receptors and their physiological roles. flybase.org

The interaction of this compound with the cholinergic system is notably stereoselective. The compound exists as a pair of enantiomers: dexetimide, the (+)-enantiomer, and levetimide, the (-)-enantiomer. wikipedia.orgguidetopharmacology.org Research has consistently shown that dexetimide is the more pharmacologically active of the two. fishersci.ca Studies using radiolabeled ligands, such as [3H]quinuclidinyl benzilate ([3H]QNB), have demonstrated a significant difference in the inhibitory potencies of this compound's stereoisomers. In one model, there was a greater than 1,000-fold difference in the ability of the isomers to inhibit [3H]QNB binding, highlighting the high degree of stereoselectivity at the muscarinic receptor. wikipedia.org Similarly, studies in Aplysia nervous tissue showed dexetimide to be over 100 times more potent than levetimide in displacing L-[3H]QNB. fishersci.ca This stereospecificity was crucial in early research for identifying and characterizing muscarinic receptors. wikipedia.org

In early studies, radiolabeled (+)-benzetimide (3H-benzetimide) was instrumental in the first successful solubilization and extraction of muscarinic receptors from tissues like bovine caudate nucleus and smooth muscle, providing the first direct evidence that these receptors were extractable macromolecules within cell membranes. wikipedia.org

Research in animal models has further detailed the functional consequences of this compound's anticholinergic activity. In rats, this compound has been shown to produce effects consistent with muscarinic receptor blockade. wikipedia.org For instance, it effectively induces mydriasis (dilation of the pupil) and inhibits salivation and lacrimation induced by the muscarinic agonist pilocarpine (B147212). wikipedia.org A comparative study in rats also suggested that this compound (referred to as G 3063) was more advantageous than the peripherally acting atropine (B194438) for counteracting certain cholinergic effects. mims.com

The binding properties of this compound and its enantiomers have been compared with other muscarinic antagonists like atropine in various tissues, including bovine tracheal smooth muscle and caudate nucleus, contributing to the understanding of receptor subtypes. wikipedia.orgwikipedia.org

Table 1: Anticholinergic Effects of this compound in a Rat Model

This table summarizes the median effective dose (ED₅₀) of this compound required to produce specific anticholinergic effects in rats, as observed in an anti-pilocarpine test.

| Effect | Parameter | Value | Reference |

| Mydriasis | ED₅₀ | 0.06 mg/kg | wikipedia.org |

| Inhibition of Pilocarpine-Induced Salivation | ED₅₀ | 0.04 mg/kg | wikipedia.org |

| Inhibition of Pilocarpine-Induced Lacrimation | ED₅₀ | 0.04 mg/kg | wikipedia.org |

Chemical Biology and Medicinal Chemistry of Benzetimide

Structural Conformations and Pharmacological Activity of Enantiomers

Benzetimide (B37474) is a chiral compound that exists as a racemic mixture of two stable optical isomers, or enantiomers: dexetimide (B1670337) and levetimide (B1674941). scispace.comnih.gov The spatial arrangement of atoms, or stereochemistry, at the chiral center is a critical determinant of the compound's pharmacological activity. Through chemical studies, including X-ray diffraction, the highly active dextro-enantiomer, dexetimide, has been determined to possess the S-configuration. scispace.com This conformation is believed to align closely with the trans-conformation of acetylcholine (B1216132), the endogenous neurotransmitter that binds to muscarinic receptors. scispace.com

The two enantiomers exhibit a profound difference in their ability to act as muscarinic antagonists. Investigations in guinea-pig atria have demonstrated that dexetimide is a highly potent antagonist of muscarinic receptors, while levetimide is significantly weaker. nih.gov The antagonistic potency of dexetimide was found to be more than 6000 times greater than that of levetimide. nih.gov This stereoselectivity is a hallmark of the interaction between this compound and the muscarinic receptor, where the receptor's binding site shows a clear preference for the S-configuration of dexetimide. scispace.comnih.gov

While both isomers accumulate in cardiac tissue, dexetimide consistently shows a higher uptake than levetimide at equivalent concentrations. scispace.comnih.gov The rate of uptake and subsequent washout for dexetimide is notably slow, which corresponds to a slow onset and decline of its antagonistic effects. nih.gov In contrast, levetimide's kinetics are considerably faster. nih.gov This marked difference in potency highlights the importance of the specific three-dimensional structure for effective binding to and antagonism of the muscarinic receptor. scispace.com

Table 1: Antagonistic Potency of this compound Enantiomers at Muscarinic Receptors

| Enantiomer | pA2 Value | Relative Potency |

|---|---|---|

| Dexetimide | 9.82 | >6000x |

| Levetimide | 6.0 | 1x |

Data sourced from studies on guinea-pig atria. nih.gov

Synthesis and Derivatization Strategies for this compound Analogues

The this compound scaffold, originally developed as a muscarinic antagonist, has served as a template for the synthesis of new chemical entities with different biological targets. nih.gov The core structure, a 3-phenyl-[3,4'-bipiperidine]-2,6-dione, allows for systematic chemical modifications to explore and optimize interactions with various receptors. theswissbay.chmdpi.com

A significant focus of derivatization has been the development of this compound analogues that act as antagonists for the human CXCR3 chemokine receptor, a target implicated in inflammatory diseases. nih.govresearchgate.net Starting from a screening hit that showed inhibitory activity on CXCR3, medicinal chemists synthesized a series of derivatives to improve potency and selectivity. nih.govresearchgate.net

A key objective of these synthetic efforts was to optimize CXCR3 antagonism while simultaneously eliminating the potent anticholinergic activity associated with the parent compound, dexetimide. nih.govresearchgate.net This was achieved by modifying various parts of the this compound molecule. For instance, a bromo-substituted derivative of this compound was found to inhibit [³⁵S]-GTPγS binding with an IC₅₀ value of 0.78 μM. researchgate.net Interestingly, separation of the enantiomers of this bromo-derivative revealed that both the (+) and (-) stereoisomers had comparable CXCR3 antagonistic effects, a stark contrast to the stereoselectivity observed at muscarinic receptors. researchgate.net However, the nanomolar affinity for muscarinic receptors M1, M2, and M3 was retained almost exclusively in the (+) stereoisomer, demonstrating that the structural requirements for the two receptor types are distinct. researchgate.net Further optimization led to the identification of potent CXCR3 antagonists devoid of the original anti-cholinergic activity. nih.gov

Table 2: Optimization of this compound Derivatives for CXCR3 Antagonism

| Compound Modification | CXCR3 Antagonism (IC₅₀) | Muscarinic (M1) Affinity |

|---|---|---|

| This compound Hit Compound | 0.78 μM | High (nanomolar in (+) isomer) |

| Optimized Derivative | Improved Potency | Negligible |

This table illustrates the general outcome of optimization studies as described in the literature. nih.govresearchgate.netresearchgate.net

The synthesis of this compound analogues involves multi-step organic chemistry procedures. The original synthesis of this compound itself provides a foundation for these derivatization strategies. theswissbay.ch Methodologies for creating libraries of new derivatives often involve modifying the peripheral substituents on the this compound core.

One reported synthetic pathway for creating this compound analogues involves the reaction of an appropriate amide with hydroxylamine (B1172632) to generate an intermediate. dovepress.com This intermediate can then be reacted with a variety of carboxylic acids, often under microwave-assisted conditions, to yield the final, diversely substituted products. dovepress.com This approach allows for the introduction of a wide range of chemical groups, enabling a systematic exploration of the structure-activity relationships at the target receptor. dovepress.com Other strategies focus on modifying the N-benzyl group or the phenyl ring attached to the piperidine-2,6-dione core to alter properties like lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing receptor affinity and selectivity. nih.gov

Development of Novel this compound Derivatives with Modified Receptor Profiles

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its derivatives, SAR studies have been instrumental in identifying the key molecular features required for both muscarinic and CXCR3 antagonism. nih.gov

The pharmacophore for this compound's potent anticholinergic activity is well-defined by its stereochemistry and resemblance to atropine (B194438). scispace.com The key moieties are:

The Chiral Center: The S-configuration at the C3 position of the piperidine-2,6-dione ring is paramount. The corresponding R-enantiomer (levetimide) is thousands of times less active, indicating a precise steric requirement within the muscarinic receptor binding pocket. nih.gov

The Piperidine-2,6-dione Ring: This glutarimide-derived portion of the molecule is a critical structural element. dokumen.pub

The Phenyl Group: The phenyl substituent at the chiral center is essential for activity.

The Basic Nitrogen: The tertiary amine in the second piperidine (B6355638) ring, which is protonated at physiological pH, is crucial for the ionic interaction typical of muscarinic antagonists. scispace.com

These features together create a three-dimensional structure that effectively blocks the binding of acetylcholine to its receptor. scispace.com

The development of this compound derivatives as CXCR3 antagonists revealed a different set of structural requirements. nih.gov The SAR for this activity was elucidated through systematic modification of the parent structure. nih.gov

Key findings from these studies include:

Reduced Stereoselectivity: Unlike the strict stereochemical requirement for muscarinic antagonism, some this compound derivatives showed that both enantiomers could possess comparable CXCR3 antagonistic activity. researchgate.net This suggests the binding pocket of the CXCR3 receptor is more accommodating of different spatial arrangements than the muscarinic receptor.

Role of Aromatic Substitution: Modifications to the phenyl rings were critical in shifting activity from muscarinic to CXCR3 receptors and in optimizing potency. nih.govresearchgate.net The addition of substituents, such as a bromine atom, was an early step in this process. researchgate.net

Separation of Activities: The SAR studies successfully guided the design of compounds where the features responsible for muscarinic activity were removed or altered, while the moieties required for CXCR3 binding were enhanced. nih.govresearchgate.net This led to the identification of the key pharmacophore for potent and selective CXCR3 antagonism within this chemical series. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying and quantifying the physicochemical properties of molecules, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts to optimize lead compounds and reduce the number of molecules that need to be synthesized and tested. jst.go.jpacs.org This approach is particularly valuable in understanding the structural requirements for a desired pharmacological effect, such as the anticholinergic activity exhibited by this compound and related compounds.

While specific QSAR studies on this compound are not prevalent in the literature, research on structurally related chemical series, particularly those with anticholinergic properties, provides valuable insights into the key molecular features governing their interaction with muscarinic receptors. These studies often employ advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA and CoMSIA in Anticholinergic Research

CoMFA and CoMSIA are 3D-QSAR methods that correlate the biological activity of a set of molecules with their 3D shape and electronic properties. nih.gov CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

A notable example of the application of these techniques can be found in the study of benztropine (B127874) analogs. Benztropine shares structural similarities with this compound, particularly the tropane (B1204802) scaffold. A 3D-QSAR study on a series of 20 benztropine analogs, which are potent muscarinic receptor blockers, yielded statistically significant CoMFA and CoMSIA models. nih.gov The CoMFA model produced a cross-validated q² value of 0.819 and a non-cross-validated r² value of 0.991, while the CoMSIA model gave a q² of 0.810 and an r² of 0.988. nih.gov These high correlation coefficients indicate robust and predictive models that can reliably guide the design of new muscarinic antagonists. nih.gov

Similarly, QSAR studies have been performed on other series of anticholinergic agents. For instance, research on "soft" anticholinergics containing a tropine (B42219) moiety identified a correlation between their binding affinity for muscarinic M3 receptors and a combination of geometric (ovality), electronic (dipole moment), and lipophilicity (calculated logP) descriptors. nih.gov A linear regression model incorporating these descriptors yielded a reasonably good description of the pKi values. nih.gov

In another comprehensive QSAR study on a large set of 76 quaternary soft anticholinergics, a non-linear biexponential model was necessary to describe the relationship between molecular size and activity, suggesting the presence of size limitations at the receptor binding site. acs.org This highlights the importance of considering steric bulk in the design of potent anticholinergic agents.

Furthermore, QSAR models have been developed for various compounds targeting cholinergic receptors. For example, 2D and 3D-QSAR studies on piperidine and piperazine (B1678402) derivatives as acetylcholinesterase inhibitors have been conducted, with the CoMFA model showing good predictive ability. nih.gov

The table below summarizes the statistical results from a representative 3D-QSAR study on benztropine analogs, illustrating the predictive power of these models.

| Model | q² (Cross-validated) | r² (Non-cross-validated) |

| CoMFA | 0.819 | 0.991 |

| CoMSIA | 0.810 | 0.988 |

| Data from a 3D-QSAR study on 20 benztropine analogs as muscarinic receptor blockers. nih.gov |

These examples from related chemical series demonstrate the utility of QSAR, CoMFA, and CoMSIA in elucidating the structure-activity relationships of anticholinergic compounds. The insights gained from these models, particularly regarding the influence of steric, electrostatic, and hydrophobic properties, are instrumental in the rational design of new and more effective muscarinic receptor antagonists.

Pharmacokinetic and Pharmacodynamic Research of Benzetimide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The study of ADME provides a comprehensive profile of a compound's journey through the body. For Benzetimide (B37474), this has been elucidated through various preclinical research efforts, often utilizing its active isomer, dexetimide (B1670337), for more specific investigations.

The biotransformation of this compound has been a subject of metabolic studies. Research has identified that a key metabolic transformation for this compound is N-debenzylation. This process results in the formation of a major metabolite known as Nor-benzetimide. medchemexpress.commedchemexpress.com The metabolic conversion involves the cleavage of the benzyl (B1604629) group from the piperidine (B6355638) nitrogen, a common pathway for N-benzylpiperidine compounds. google.com The primary metabolic pathways for this compound were investigated in studies on rats, which laid the groundwork for understanding its biotransformation. nih.gov

| Parent Compound | Metabolic Pathway | Identified Metabolite | Reference |

|---|---|---|---|

| This compound | N-Debenzylation | Nor-benzetimide | medchemexpress.commedchemexpress.comgoogle.com |

The distribution of this compound, and more specifically its active enantiomer dexetimide, has been extensively studied using radiolabeled analogues, revealing significant accumulation in tissues rich in muscarinic receptors.

Brain Tissue: First-in-human Positron Emission Tomography (PET) studies using ¹⁸F-Fluorobenzyl-Dexetimide (FDEX) have shown that the tracer readily crosses the blood-brain barrier. acs.org Upon entry, it exhibits a distinct and heterogeneous distribution pattern that aligns with the known density of muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.netnih.gov The highest uptake is observed in the striatum and cortex, with significantly lower activity in the cerebellum, a region known to have a low concentration of these receptors. acs.orgresearchgate.netosti.gov At approximately 5 minutes post-injection, brain entry of the tracer was measured at around 4.2% of the injected dose. nih.govsnmjournals.org

Cardiac Tissue: Studies in rats using 4-[¹²⁵I]iododexetimide demonstrated high accumulation of the radioligand in both the atrium and ventricle. nih.gov Similarly, human studies with ¹⁸F-FDEX showed notable uptake in the left ventricular myocardium, accounting for about 0.65% of the injected activity. nih.govresearchgate.net Other research with a different dexetimide derivative, [¹²³I]MIDEX, also confirmed high uptake in the heart. google.com However, the utility of some tracers for cardiac imaging can be limited by their distribution to surrounding tissues, with some studies reporting heart-to-lung and heart-to-liver ratios below unity. nih.gov

| Radiotracer | Tissue | Key Finding | Reference |

|---|---|---|---|

| ¹⁸F-Fluorobenzyl-Dexetimide (FDEX) | Brain (Human) | High uptake in striatum & cortex; low in cerebellum. ~4.2% of injected dose enters the brain. | researchgate.netnih.govsnmjournals.org |

| 4-[¹²⁵I]iododexetimide | Heart (Rat) | High accumulation in atrium and ventricle. | nih.gov |

| ¹⁸F-Fluorobenzyl-Dexetimide (FDEX) | Heart (Human) | 0.65% of injected activity accumulates in the left ventricular myocardium. | nih.govresearchgate.net |

The elimination of this compound and its metabolites from the body has been characterized in preclinical models. A pivotal study in rats investigated the routes of excretion following administration of this compound hydrochloride. nih.gov The research involved the analysis of both urine and feces to determine the primary pathways of elimination for the parent drug and its biotransformation products. nih.govmindat.orgcapes.gov.br This type of study is fundamental to understanding the compound's clearance and potential for accumulation. In many instances, compounds that are metabolized in the liver or are not fully absorbed from the gut are significantly excreted via the feces. mdpi.comcidara.com

The use of radioligand tracking has been indispensable in studying the pharmacokinetics of this compound's active isomer, dexetimide. Various radioisotopes have been attached to dexetimide and its analogues to create tracers for SPECT (Single Photon Emission Computed Tomography) and PET imaging. mdpi.com

These radiolabeled compounds, including 4-[¹²⁵I]iododexetimide, [¹²³I]paraiododexetimide (IDEX), and several ¹⁸F-labeled analogues like 4-[¹⁸F]fluorodexetimide (4-FDEX), allow for the non-invasive visualization and quantification of its distribution and binding in vivo. acs.orgresearchgate.netosti.govnih.gov Such studies are crucial for determining key pharmacokinetic parameters like tissue distribution, receptor density, and binding affinity. nih.gov For example, in vitro binding assays using 4-[¹²⁵I]iododexetimide determined its high affinity for rat myocardial muscarinic receptors, with a dissociation constant (Kd) of 14.0 nM. nih.gov

Excretion Profiles and Routes

In Vivo Pharmacodynamic Characterization

Pharmacodynamics describes the effects of a drug on the body. For this compound, this is primarily related to its interaction with muscarinic receptors.

The pharmacological effects of this compound are directly linked to the occupancy of muscarinic receptors by its active isomer, dexetimide. The binding to these receptors is highly stereoselective; dexetimide is a significantly more potent inhibitor of radioligand binding than its inactive isomer, levetimide (B1674941), a difference that correlates with their respective pharmacological activities. nih.govjneurosci.orgcapes.gov.br

In vivo imaging studies provide a direct way to observe this relationship. For instance, pretreatment of animal subjects with unlabeled dexetimide or another muscarinic antagonist like atropine (B194438) can prevent or displace the binding of a subsequently administered radiolabeled tracer in receptor-rich areas like the striatum and cortex. acs.orgnih.gov In one study, pretreatment with dexetimide led to a greater than 83% reduction in the binding of the radiotracer [¹¹C]QNB in the striatum and cerebral cortex, demonstrating significant receptor occupancy. acs.org This target engagement is the basis of the compound's functional response. PET imaging allows researchers to establish a relationship between the administered dose of a drug, the degree of receptor occupancy in a target tissue, and the magnitude of the pharmacological effect. msdmanuals.com

Dose-Response Relationship Analysis in Animal Models (e.g., Pilocarpine-Induced Responses)

Research into the pharmacodynamics of this compound frequently employs animal models to understand its interaction with the cholinergic system. A key method involves evaluating its ability to counteract the physiological effects induced by pilocarpine (B147212). Pilocarpine, a non-selective muscarinic receptor agonist, elicits a range of responses, including salivation, tremors, and other signs of parasympathetic nervous system stimulation, by directly activating muscarinic acetylcholine receptors. creative-biolabs.comnih.gov The antagonistic action of this compound against these pilocarpine-induced effects provides a quantitative measure of its anticholinergic activity.

Detailed Research Findings

Studies have established that this compound possesses potent central and peripheral anticholinergic properties. umich.edu The anti-pilocarpine test in rats is a classic experimental setup to measure these effects. umich.edu In this model, the administration of pilocarpine induces characteristic cholinergic responses, and the dose-dependent inhibitory effect of a pre-administered antagonist like this compound is observed. umich.edunih.gov

The relationship between the dose of an antagonist and the reduction in the agonist's effect can be plotted to generate a dose-response curve. msdmanuals.com For this compound, such analyses demonstrate its efficacy in blocking muscarinic receptors. The potency of this compound is determined by the dose required to produce a specific level of inhibition, often the dose that reduces the maximal effect of pilocarpine by 50% (ED50). Research has shown that centrally acting anticholinergics, including this compound, are effective at antagonizing neuroleptic-induced effects, although the doses required for this can be much higher than those needed to produce anticholinergic activity in the anti-pilocarpine test. ru.nl

Data from Pilocarpine-Induced Salivation Models

To illustrate the type of dose-response relationship that this compound antagonizes, data from pilocarpine-induced salivation studies in rats is particularly informative. Pilocarpine induces saliva secretion in a dose-dependent manner. nih.govresearchgate.net The administration of graded doses of pilocarpine results in a sigmoidal dose-response curve for saliva secretion. researchgate.net

The following interactive table represents typical data from such an experiment, showing the salivary flow rate in response to increasing doses of pilocarpine. This compound would be expected to shift this curve to the right, requiring a higher dose of pilocarpine to achieve the same level of salivation, which is a hallmark of competitive antagonism.

Table 1: Representative Dose-Response Data for Pilocarpine-Induced Salivation in a Rat Model. This table illustrates the typical sigmoidal response to pilocarpine that would be antagonized by this compound. Data is hypothetical but based on published research findings. nih.govresearchgate.net

In such experiments, the maximal response to pilocarpine is typically reached at a dose of around 1.5 to 2.0 mg/kg. nih.govresearchgate.net The effectiveness of this compound would be quantified by its ability to inhibit this response across the dose range of pilocarpine. The analysis of these interactions is fundamental to characterizing the pharmacodynamic profile of this compound as a muscarinic antagonist.

Therapeutic Research Applications and Clinical Relevance of Benzetimide

Research into Neuroleptic-Induced Parkinsonism Interventions

Benzetimide (B37474) has been a subject of research in the context of neuroleptic-induced parkinsonism, a condition characterized by movement-related symptoms that can arise from the use of certain antipsychotic medications. nih.gov As a muscarinic acetylcholine (B1216132) receptor antagonist, this compound hydrochloride has been investigated for its potential to counteract the extrapyramidal side effects induced by neuroleptics. medchemexpress.comcymitquimica.comcymitquimica.combiosschina.com The rationale for this research stems from the understanding that an imbalance in the cholinergic and dopaminergic systems in the brain contributes to parkinsonian symptoms. Neuroleptics primarily block dopamine (B1211576) receptors, leading to a relative overactivity of the cholinergic system. By blocking muscarinic receptors, this compound aims to restore a more balanced state. medchemexpress.com

Investigations in Ocular Pharmacology (e.g., Mydriasis Induction Mechanisms)

This compound's anticholinergic properties make it a compound of interest in ocular pharmacology, particularly for its ability to induce mydriasis, or pupil dilation. caymanchem.comnumberanalytics.comtouchophthalmology.com This effect is achieved by blocking the action of acetylcholine at muscarinic receptors in the iris sphincter muscle, leading to its relaxation and subsequent dilation of the pupil. numberanalytics.com In preclinical studies on rats, this compound demonstrated its capacity to induce mydriasis and inhibit pilocarpine-induced salivation and lacrimation. caymanchem.com

The induction of mydriasis is a crucial component of comprehensive eye examinations, as it allows for a thorough inspection of the retina and other internal structures of the eye. numberanalytics.comtouchophthalmology.com The development of mydriatic agents has evolved since the 19th-century use of atropine (B194438), with a focus on creating compounds with varying durations of action to suit different clinical needs. numberanalytics.com Research in this area continues to explore novel drug delivery methods and combinations to improve efficiency and reduce potential side effects. touchophthalmology.comnih.gov

Inflammatory and Immune Response Modulation Research

Emerging research has pointed towards the potential of this compound and its derivatives in modulating inflammatory and immune responses. smolecule.com This line of investigation extends beyond its well-established anticholinergic activity.

Role of CXCR3 Antagonism in Inflammatory Disease Models

A significant area of this research focuses on the antagonism of the chemokine receptor CXCR3. researchgate.net CXCR3 and its ligands, such as CXCL9, CXCL10, and CXCL11, play a critical role in mediating inflammatory responses, primarily by directing the migration of T cells to sites of inflammation. researchgate.netnih.gov Overexpression of CXCR3 has been observed in several immune-related diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, suggesting that targeting this receptor could have therapeutic potential. researchgate.net

Research has focused on developing small molecule antagonists for CXCR3, and this compound derivatives have been identified as a class of compounds with this activity. acs.org The development of potent and selective CXCR3 antagonists is an active area of research, with several classes of small molecules showing efficacy in preclinical models of inflammatory diseases. researchgate.netnih.gov The goal is to develop therapeutic agents that can effectively block the inflammatory cascade mediated by the CXCR3 pathway. researchgate.net

Immunomodulatory Potential of this compound Derivatives

The immunomodulatory potential of this compound derivatives is an area of growing interest. smolecule.com Research into various chemical structures has revealed that certain derivatives can influence immune responses. For example, studies on new benzimidazole (B57391) derivatives have shown that they can stimulate both humoral and cellular elements of the primary immune response in mice. nih.gov The ability of compounds to modulate the immune system, for instance by affecting cytokine production, is a key focus of this research. mdpi.comfrontiersin.org The exploration of this compound and related structures as immunomodulators opens up possibilities for their application in conditions characterized by immune dysregulation. smolecule.comchemicalbook.com

Central Nervous System (CNS) Cholinergic System Studies

This compound's interaction with the cholinergic system makes it a valuable tool for studying the role of this neurotransmitter system in the central nervous system (CNS). smolecule.comuniversiteitleiden.nl The cholinergic system is integral to numerous physiological processes, including learning, memory, and attention. nih.govrjpbr.com

Advanced Research Methodologies and Techniques in Benzetimide Studies

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in pharmacological research to characterize the interaction between a ligand, such as benzetimide (B37474), and its target receptor. chelatec.comnih.govsygnaturediscovery.com These assays are crucial for determining the affinity and specificity of a drug for its receptor, providing valuable information early in the drug discovery process. nih.govsygnaturediscovery.com

Radioligand Competition Binding Experiments

Radioligand competition binding experiments are a common type of in vitro assay used to determine the binding affinity of an unlabeled compound (the competitor), like this compound, for a receptor. chelatec.comuah.esrevvity.com In these experiments, a single concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor source in the presence of varying concentrations of the unlabeled competitor. uah.esrevvity.com The principle is that the unlabeled compound will compete with the radioligand for binding to the receptor. uah.es By measuring the amount of radioligand bound at each concentration of the competitor, a competition curve can be generated. revvity.com

This method is instrumental in validating that a ligand is interacting with the correct receptor by comparing its potency with known functional data. uah.es For instance, studies on this compound and its stereoisomers, dexetimide (B1670337) and levetimide (B1674941), have utilized radioligand competition experiments to elucidate their binding characteristics at muscarinic receptors. ru.nlcnjournals.com Dexetimide, the active enantiomer, has been shown to be a potent muscarinic antagonist. nih.govwikipedia.org

Assessment of Binding Affinity and Dissociation Constants

The data from radioligand competition experiments are analyzed to determine the IC50 value, which is the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand. nih.govmerckmillipore.com The IC50 value can then be used to calculate the inhibition constant (Ki), which represents the binding affinity of the competitor for the receptor. chelatec.com

The equilibrium dissociation constant (Kd) is another critical parameter that quantifies the affinity of a ligand for its receptor. derangedphysiology.commalvernpanalytical.com A lower Kd value signifies a higher binding affinity. derangedphysiology.commalvernpanalytical.com Saturation binding experiments, where varying concentrations of a radioligand are incubated with a receptor preparation, are used to determine the Kd and the maximum receptor density (Bmax). chelatec.comsygnaturediscovery.comrevvity.com The relationship between the association rate constant (kon) and the dissociation rate constant (koff) also defines the Kd (Kd = koff/kon). derangedphysiology.com

For example, dexetimide has a high affinity for muscarinic acetylcholine (B1216132) receptors, with a reported IC50 of 2.8 nM. acs.org Levetimide, another stereoisomer of this compound, is a potent inhibitor of 3Hpentazocine binding with a Ki of 2.2 nM. medchemexpress.com

Table 1: Binding Affinity Data for this compound Stereoisomers

| Compound | Target | Assay Type | Value | Unit | Source |

| Dexetimide | Muscarinic Acetylcholine Receptor | Competition Binding | IC50 = 2.8 | nM | acs.org |

| Levetimide | (+)pentazocine binding site | Inhibition | Ki = 2.2 | nM | medchemexpress.com |

Cellular and Molecular Assays for Receptor Activation and Signaling Pathways

Cellular and molecular assays are essential for understanding how a ligand, upon binding to its receptor, modulates downstream signaling pathways. mdpi.comnih.gov These assays move beyond simple binding and investigate the functional consequences of the ligand-receptor interaction. nih.gov For G protein-coupled receptors (GPCRs), which are the primary targets of this compound, these assays often measure changes in the levels of intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+). bioascent.com

For instance, the activation of Gαs-coupled GPCRs increases intracellular cAMP, while Gαi-coupled GPCR activation leads to a decrease. bioascent.com Similarly, Gαq activation results in an increase in intracellular Ca2+ levels. bioascent.com Techniques such as bioluminescence resonance energy transfer (BRET) and reporter-gene assays can be employed to monitor these changes and characterize a compound as an agonist, antagonist, or inverse agonist. nih.govbioascent.com β-arrestin recruitment assays offer a universal method to study GPCR activity, independent of the G-protein coupling pathway. bioascent.com These functional assays provide a more comprehensive understanding of a compound's pharmacological profile.

Preclinical Animal Model Development and Application

Preclinical animal models are indispensable for evaluating the physiological and behavioral effects of a compound in vivo. nih.govdrugbank.com These models help to bridge the gap between in vitro findings and potential clinical applications. drugcentral.org For a muscarinic antagonist like dexetimide, animal models of neuroleptic-induced extrapyramidal symptoms have been used to demonstrate its therapeutic potential. wikipedia.org

Studies in rats have been conducted to assess the effects of this compound on various physiological parameters. nih.gov Furthermore, radiolabeled forms of dexetimide have been used in positron emission tomography (PET) studies in animals like baboons to visualize and quantify receptor occupancy in the brain. acs.org These in vivo imaging studies provide valuable information on the drug's ability to reach its target and engage with the receptor in a living organism. acs.org

Computational and In Silico Approaches

Computational, or in silico, methods have become increasingly important in drug discovery and development. nih.govresearchgate.netfrontiersin.org These approaches use computer simulations to predict and analyze the interactions between a ligand and its receptor at a molecular level. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. openaccessjournals.comnih.govresearchgate.net This method involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding energy. nih.gov A more negative docking score generally indicates a better binding affinity. biotechrep.ir

This technique allows researchers to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's binding site. biotechrep.irmdpi.com Molecular dynamics (MD) simulations can further be used to study the stability of the ligand-receptor complex over time. biotechrep.irmdpi.com These in silico studies can provide valuable insights into the structure-activity relationships of a series of compounds and guide the design of more potent and selective ligands. nih.govplos.org

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. pharmakb.comwikidoc.org For a compound like this compound, MD simulations can provide critical insights into its conformational dynamics, which are the various shapes the molecule can adopt. pharmakb.com

These simulations model the interactions between the atoms of the drug and its biological target, such as a receptor, as well as the surrounding solvent. wikidoc.org By calculating the forces between atoms and applying the laws of motion, MD can generate a trajectory of the molecule's behavior, revealing its preferred shapes and how it might bind to a receptor. pharmakb.comprobes-drugs.org

Key applications of MD simulations in studying a compound like this compound would include:

Conformational Ensemble Generation: Proteins and their binding pockets are not static; they are dynamic and can adopt multiple conformations. pharmakb.com MD simulations can capture this flexibility, generating an ensemble of different, physiologically relevant shapes of the target receptor. pharmakb.com

Binding Pocket Analysis: By simulating the interaction between this compound and its target, researchers can identify key amino acid residues involved in the binding process and understand the stability of the drug-receptor complex. nih.gov

Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its receptor, helping to predict binding affinity. pharmakb.com

Understanding the conformational preferences of this compound is crucial because a drug's efficacy is often linked to its ability to bind to a specific conformation of its target receptor. probes-drugs.org

Predictive Modeling in Drug Discovery and Lead Optimization

Predictive modeling, often leveraging artificial intelligence (AI) and machine learning, is a cornerstone of modern drug discovery and lead optimization. wikipedia.orgwikipedia.org This process aims to refine a "hit" compound into an optimized "lead" with improved pharmacological properties. wikipedia.org For a compound like this compound, these computational approaches can accelerate development by predicting its properties and prioritizing candidates for synthesis and testing, thereby reducing time and cost. wikipedia.org

The lead optimization workflow involves several key stages where predictive modeling is applied: flybase.org

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties of a compound is critical to avoid failures in later clinical stages. flybase.orgwikipedia.org Advanced computational models can predict properties like solubility, permeability, and potential organ toxicities. mims.com

Structure-Activity Relationship (SAR) Modeling: By analyzing how small changes in the chemical structure of this compound affect its biological activity, predictive models can guide medicinal chemists in making modifications to enhance potency and selectivity. flybase.org

Virtual Screening: Machine learning and deep learning models can screen vast virtual libraries of compounds to identify molecules with a high probability of binding to the target receptor, thus identifying potential new leads. wikipedia.org

These predictive tools help to build a comprehensive profile of a drug candidate like this compound before it undergoes extensive and costly experimental testing. wikipedia.orgwikipedia.org

Clinical Research Study Designs and Methodologies

Clinical trials are essential for establishing the efficacy and safety of any therapeutic agent. mims.com The design of these trials is critical to ensure the results are reliable and unbiased. fishersci.ca

A fundamental principle in clinical trials is the use of a control group, which provides a baseline to compare the effects of the investigational treatment. fishersci.ca The most rigorous design is the Randomized Controlled Trial (RCT), which is considered the gold standard in evidence-based medicine. wikipedia.org

Key principles of controlled clinical trials include:

Use of a Control Arm: The control group might receive a placebo, the standard of care, or no treatment. fishersci.canih.gov This allows investigators to determine what would have happened to patients if they had not received the test drug. fishersci.ca

Randomization: The process of randomly assigning participants to either the treatment or control group helps to ensure that the groups are comparable at the start of the trial, minimizing selection bias. mims.compharmakb.com

Blinding: This practice prevents bias by keeping one or more parties (e.g., the participant, the investigator, the outcome assessor) unaware of the treatment assignment. wikipedia.orgwikidata.org

Defined Endpoints: The trial must have clearly defined primary and secondary outcomes to measure the effect of the intervention. nih.gov

For a study on this compound, a placebo-controlled trial would be a common design, especially if no standard effective treatment exists for the condition being studied. nih.gov In a crossover design, each participant serves as their own control by receiving both the study drug and the placebo at different times, separated by a washout period. nih.gov

Randomization and blinding are crucial techniques for reducing bias in clinical trials. mims.commims.com

Randomization Techniques:

Simple Randomization: Participants are assigned to groups purely by chance, which works well for large studies. mims.com

Block Randomization: This method ensures that the number of participants in each group remains balanced throughout the trial. mims.com

Stratified Randomization: Used to balance specific baseline characteristics (e.g., age, disease severity) between groups that could influence the outcome. mims.commims.com

Adaptive Randomization: Allows for adjustments to the randomization process based on interim data, which can be particularly useful in studies on rare diseases or in precision medicine. mims.com

Blinding Techniques:

Single-blind: Either the participants or the investigators are unaware of the treatment allocation. wikipedia.org

Double-blind: Both the participants and the investigators are unaware of the treatment assignments. This is a very common and robust design. wikipedia.orgwikidata.org

Triple-blind: The participants, investigators, and the data analysts are all blinded to the treatment allocation. wikipedia.org

Double-dummy: This technique is used when comparing two active treatments that cannot be made to look identical. Each participant receives two sets of treatments: one active and one placebo. wikidata.org

Effective randomization and blinding ensure that any observed differences in outcomes between the treatment and control groups can be more confidently attributed to the intervention itself. mims.com

The selection of appropriate outcome measures and the statistical plan for analyzing them are determined before a clinical trial begins. mims.comiiab.me

Outcome Measures:

Defining Success: The choice of an outcome measure operationalizes what is considered a "successful outcome" for the intervention. iiab.me

Types of Measures: Outcomes can be objective (e.g., laboratory results) or subjective (e.g., patient-reported pain scores). wikidata.org They can also be performance-based, where a participant's ability to perform specific tasks is assessed. iiab.me

Validity and Reliability: The chosen measures must be valid (accurately measure the intended concept) and reliable (produce consistent results). iiab.me

Surrogate Variables: In some cases, a surrogate endpoint (e.g., a biomarker) that is thought to predict clinical benefit may be used when direct assessment of the clinical outcome is not practical. nih.gov

Statistical Analysis:

Statistical Analysis Plan: This plan is a critical part of the trial protocol and specifies how the data will be analyzed. wikipedia.org

Common Statistical Tests: The choice of statistical test depends on the type of outcome data. For example, a chi-squared test might be used for binary outcomes (e.g., success/failure), while a t-test could be used for continuous outcomes (e.g., change in a symptom score). wikipedia.org

Handling Multiple Outcomes: When a trial has multiple outcomes, statistical adjustments, such as the Bonferroni correction, may be necessary to reduce the risk of false-positive findings (Type I error). wikipedia.org

Intent-to-Treat (ITT) Analysis: A key principle in analyzing data from randomized trials is the "intent-to-treat" analysis. pharmakb.com This means that all participants are analyzed in the groups to which they were originally randomized, regardless of whether they completed the treatment. pharmakb.com This approach preserves the benefits of randomization. pharmakb.com

Longitudinal Data Analysis: For trials where outcomes are measured repeatedly over time, linear mixed-effects models are often used to analyze the data. fishersci.ca

Randomization and Blinding Techniques in Clinical Studies

Imaging Techniques for Receptor Occupancy in Vivo (e.g., Positron Emission Tomography)

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to measure the occupancy of a specific receptor by a drug in the living human brain. mims.comresearchgate.net This is a powerful tool in drug development as it provides a direct link between the dose of a drug administered and its engagement with its intended target. researchgate.netfishersci.be

For a compound like this compound, which acts on muscarinic receptors, a PET study would typically involve the following steps:

Baseline Scan: A PET scan is performed after administering a radiolabeled ligand that binds to the target receptor (e.g., a muscarinic receptor). This scan measures the baseline availability of the receptors. mims.com

Drug Administration: The participant is then given this compound.

Post-drug Scan: A second PET scan is performed with the same radioligand. The drug will compete with the radioligand for binding to the receptors. mims.com

Calculating Receptor Occupancy: The reduction in the radioligand's signal in the post-drug scan compared to the baseline scan is used to calculate the percentage of receptors occupied by this compound. mims.commims.com

This information is crucial for selecting the optimal dose for larger clinical trials, as it helps to establish a relationship between drug concentration in the plasma, receptor occupancy in the brain, and the resulting pharmacological effect. fishersci.be Recent advancements in PET imaging include joint direct parametric reconstruction methods that can improve the accuracy and precision of receptor occupancy estimation, especially in regions with low receptor density. ontosight.ai

Drug Interaction Research and Mechanistic Investigations

Pharmacokinetic Interactions with Co-administered Agents

Pharmacokinetic interactions involve one drug altering the absorption, distribution, metabolism, or excretion (ADME) of another. sps.nhs.ukwikipedia.org Such interactions can change the concentration and persistence of a drug at its site of action, thereby affecting its efficacy and potential for toxicity. nih.gov

Impact on Benzetimide (B37474) Metabolism and Elimination

The complete metabolic profile of this compound, including the specific cytochrome P450 (CYP) enzymes responsible for its biotransformation, is not extensively detailed in publicly available literature. mdpi.comnih.gov However, general principles of drug metabolism suggest that co-administration with potent inducers or inhibitors of its primary metabolizing enzymes could alter its plasma concentrations. nih.goveuropa.eu

Research has identified this compound as a compound of interest in studies of modulators for P-glycoprotein (P-gp), an ATP-dependent efflux pump. scielo.brmedchemexpress.com P-gp is located in key tissues such as the intestines, liver, kidneys, and the blood-brain barrier, where it actively transports a wide variety of drugs out of cells, affecting their absorption and distribution. wikipedia.org If this compound is a substrate or modulator of P-gp, its pharmacokinetics could be influenced by co-administered P-gp inhibitors (which could increase this compound concentrations) or inducers (which could decrease them).

Effects on Co-Drug Pharmacokinetics

Reciprocally, if this compound acts as an inhibitor or inducer of P-gp or metabolic enzymes, it could alter the pharmacokinetics of co-administered drugs. scielo.brplos.org For instance, inhibition of P-gp by this compound could lead to increased plasma concentrations of other drugs that are P-gp substrates, potentially increasing their therapeutic effects or risk of toxicity. scielo.br Similarly, induction of CYP enzymes or P-gp could decrease the efficacy of other medications. wikipedia.orgmedsafe.govt.nz Specific clinical studies quantifying the effect of this compound on the pharmacokinetics of other drugs are not extensively documented.

Pharmacodynamic Interactions at Receptor Levels

Synergistic or Antagonistic Effects with Other Receptor Modulators

This compound is a muscarinic acetylcholine (B1216132) receptor antagonist. drugbank.comnih.govmdpi.com Its primary clinical use is to counteract the extrapyramidal side effects, a form of functional antagonism, induced by dopamine (B1211576) receptor antagonists (neuroleptics). drugbank.comdrugbank.com While neuroleptics block D2 dopamine receptors, this compound blocks muscarinic receptors, helping to restore the cholinergic-dopaminergic balance in the striatum. wikipedia.orgclevelandclinic.org

A significant area of pharmacodynamic interaction involves the potential for additive or synergistic anticholinergic effects. When this compound is administered with other drugs that also possess muscarinic receptor blocking activity, there is a risk of an increased anticholinergic burden. dermnetnz.orgfrontiersin.org This can lead to an amplification of side effects. dermnetnz.org

Table 1: Potential Pharmacodynamic Interactions with this compound

| Interacting Drug Class | Potential Effect | Mechanism |

|---|---|---|

| Neuroleptics (Dopamine Antagonists) | Antagonistic (Functional) | This compound counteracts drug-induced parkinsonism by blocking muscarinic receptors in the striatum. drugbank.comwikipedia.org |

| Other Anticholinergics (e.g., Tricyclic Antidepressants, First-Generation Antihistamines, some Antiparkinsonian drugs) | Synergistic/Additive | Both drugs block muscarinic receptors, leading to an increased total anticholinergic effect and a higher risk of side effects like dry mouth, blurred vision, constipation, and cognitive impairment. dermnetnz.orgfrontiersin.org |

| Cholinesterase Inhibitors (Pro-cholinergic drugs) | Antagonistic | this compound directly blocks muscarinic receptors, while cholinesterase inhibitors increase acetylcholine levels, leading to opposing effects. frontiersin.org |

This table illustrates the principles of pharmacodynamic interactions based on this compound's mechanism of action.

Furthermore, research on other muscarinic antagonists like atropine (B194438) and scopolamine (B1681570) has shown that chronic administration can increase the density of α2-adrenoceptors in certain brain areas, suggesting potential for complex, indirect interactions with the adrenergic system over time. umich.edu

Investigation of Potential Off-Target Effects and Associated Mechanisms

Off-target effects occur when a drug binds to molecular targets other than its primary intended one, which can lead to unexpected side effects or novel therapeutic activities. nih.govresearchgate.netnih.gov The primary mechanism of this compound involves stereospecific, high-affinity binding to muscarinic acetylcholine receptors. nih.govnih.gov

Investigations into this compound's broader off-target profile are limited. One study found that, in vitro, various muscarinic agonists and antagonists, did not modify the specific binding of clonidine (B47849) to α2-adrenoceptors in rat brain membranes. umich.edu This suggests a lack of direct interaction with this particular adrenoceptor subtype. However, a comprehensive screening of this compound against a wide panel of other receptors, enzymes, and ion channels has not been reported in the available literature. Such studies are essential to fully characterize the selectivity of a compound and predict its potential for off-target-mediated drug interactions and adverse effects. nih.gov

Future Directions and Emerging Research Avenues for Benzetimide

Development of Highly Selective Receptor Antagonists

A central goal in modern pharmacology is the development of receptor antagonists with high selectivity for specific receptor subtypes. This approach aims to maximize therapeutic efficacy while minimizing off-target effects. Benzetimide (B37474) acts as a muscarinic antagonist, a class of drugs that block the action of acetylcholine (B1216132) at muscarinic receptors (M1-M5). nih.govnih.gov While its active isomer, dexetimide (B1670337), is a potent antagonist, the broader future direction in this field involves creating ligands that can distinguish between the different muscarinic receptor subtypes. acs.orgahajournals.org

The development of subtype-selective antagonists allows for more targeted therapeutic interventions. acs.org For instance, selective antagonists for M2 receptors are studied for their role in cognitive function, while selective antagonists for other receptor types are investigated for conditions ranging from overactive bladder to chronic obstructive pulmonary disease. acs.org Although extensive research into refining the selectivity of the this compound molecule itself is not prominently featured in recent literature, the principle of enhancing selectivity remains a key theoretical direction for optimizing compounds within its class. The development of PET (positron emission tomography) tracers using dexetimide highlights its potent and specific binding to muscarinic receptors, a characteristic that is fundamental for studies aiming to develop more selective agents. acs.org

Exploration of Dual-Acting Modulators with Multi-Target Potential

A highly promising research avenue lies in the exploration of this compound derivatives as modulators for multiple targets, moving beyond its singular role as a muscarinic antagonist. Research has successfully demonstrated that derivatives of this compound can be engineered to act as dual-acting modulators of chemokine receptors, specifically CXCR3 and CXCR4. researchgate.net This work showed that it is possible to create both selective and dual-acting modulators from the this compound chemical series, a finding described as very promising for future research in discovering new chemokine receptor modulators. researchgate.net

Chemokine receptors like CXCR3 are implicated in various immune-related diseases, including inflammatory conditions. researchgate.net The ability to modulate these targets opens up entirely new therapeutic possibilities for the this compound scaffold. Furthermore, the N-benzyl piperidine (B6355638) structural motif, which is a core component of this compound, is recognized as a versatile tool in drug discovery and is found in multi-target-directed ligands designed to address complex diseases like Alzheimer's. researchgate.net This multi-target potential signifies a shift from a single-action compound to a versatile chemical platform for developing novel therapeutics.

Novel Therapeutic Applications Beyond Established Indications

The exploration of multi-target activity directly fuels the search for novel therapeutic applications for this compound derivatives. The established use of this compound has been in controlling drug-induced extrapyramidal symptoms. wikipedia.orgresearchgate.net However, future applications are likely to be far more diverse.

The demonstrated activity of this compound derivatives as CXCR3 antagonists suggests potential use in treating inflammatory and autoimmune diseases. researchgate.netsmolecule.com The CXCR3 receptor and its ligands are central to directing inflammatory responses, and antagonists are being investigated for conditions like rheumatoid arthritis, multiple sclerosis, and transplant rejection. researchgate.net Additionally, some research has explored the potential of this compound to influence smooth muscle function and behavior in animal models, indicating other areas for investigation. smolecule.com The structural similarity of its N-benzyl piperidine core to that found in acetylcholinesterase inhibitors like donepezil (B133215) also hints at a potential, though less explored, role in developing agents for neurological disorders such as Alzheimer's disease. researchgate.net

Mechanistic Insights into Long-Term Receptor Modulation and Desensitization

Understanding the long-term effects of a drug on its receptor is critical for predicting its sustained efficacy and safety. This compound acts on muscarinic receptors, which are a type of G protein-coupled receptor (GPCR). nih.gov Prolonged exposure of GPCRs to an agonist or antagonist can lead to desensitization, a process where the cellular response wanes over time. wikipedia.orgnih.gov

The mechanisms of GPCR desensitization are well-studied and occur in several stages. researchgate.net

Uncoupling: This is a rapid process, occurring in seconds to minutes, where the receptor is phosphorylated. This phosphorylation event prevents the receptor from activating its associated G protein, effectively uncoupling it from its downstream signaling cascade. nih.govwikipedia.orgresearchgate.net

Internalization (Sequestration): Following prolonged stimulation, the receptors can be physically removed from the cell surface via endocytosis, moving into the cell's interior. researchgate.netumn.edu This process occurs over minutes.

Downregulation: This is a longer-term process, taking hours to days, where the total number of receptors in the cell is reduced, often through degradation in lysosomes. wikipedia.orgresearchgate.net